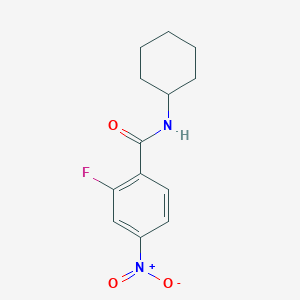

N-cyclohexyl-2-fluoro-4-nitrobenzamide

Description

N-Cyclohexyl-2-fluoro-4-nitrobenzamide (CAS: 1375454-77-3) is a substituted benzamide derivative characterized by a cyclohexylamine moiety attached to a benzamide core, with fluorine and nitro groups at the 2- and 4-positions of the aromatic ring, respectively. This compound is cataloged with a purity of 95% () and is utilized in synthetic organic chemistry and pharmaceutical research.

Properties

IUPAC Name |

N-cyclohexyl-2-fluoro-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O3/c14-12-8-10(16(18)19)6-7-11(12)13(17)15-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTODDDOEPCOXRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-fluoro-4-nitrobenzoyl Precursors

The 2-fluoro-4-nitrobenzoyl moiety can be synthesized starting from commercially available or easily prepared intermediates such as 2-fluoro-4-nitroaniline or 2-fluoro-4-nitrotoluene.

- Oxidation of 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid, followed by conversion to benzamide derivatives. This involves strong oxidizing agents like chromium trioxide (CrO3) under controlled conditions to avoid overoxidation or side reactions.

- Diazotization of 2-fluoro-4-nitroaniline , followed by bromination to form 2-fluoro-4-nitrobromobenzene, which can then be converted to 2-fluoro-4-nitrobenzonitrile or other derivatives via nucleophilic substitution reactions.

A representative synthesis reported involves the following:

| Step | Reaction Description | Conditions | Notes |

|---|---|---|---|

| 1 | Oxidation of 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid | Using CrO3 in a mixed solvent system (e.g., toluene and NMP), heated to 155–165°C | Control of temperature and moisture removal critical for yield |

| 2 | Conversion of acid to benzamide | Standard amide formation conditions with cyclohexylamine | Typically under stirring at moderate temperatures |

| 3 | Purification | Recrystallization from suitable solvents (e.g., toluene) | Achieves product purity ≥99% by HPLC |

This method benefits from relatively mild conditions and the use of less toxic reagents, resulting in high purity crystalline products.

Amide Formation: Coupling with Cyclohexylamine

The key step to obtain N-cyclohexyl-2-fluoro-4-nitrobenzamide is the amide bond formation between the benzoyl derivative and cyclohexylamine.

- The benzoyl chloride or activated ester of 2-fluoro-4-nitrobenzoic acid is reacted with cyclohexylamine under controlled temperature (often room temperature to 40°C) in an inert solvent such as dichloromethane or tetrahydrofuran.

- The reaction is carried out under stirring, sometimes in the presence of a base like triethylamine to neutralize the generated acid.

- The reaction time varies from 30 minutes to several hours depending on reagent reactivity.

An example patent describes a procedure for a related compound, N-cyclohexyl-2-benzothiazolesulfenamide, where cyclohexylamine is added dropwise to a suspension of the aromatic precursor in water at 20–40°C, followed by catalyst addition and heating to 80–85°C for 0.5–2 hours to complete the reaction. Although this patent focuses on a different compound, the methodology is adaptable to benzamide formation involving cyclohexylamine.

Catalysts and Reaction Conditions

While direct amidation can often proceed without catalysts, some methods employ catalysts or bases to improve yields and reaction rates.

- Inorganic bases such as sodium hydroxide, potassium hydroxide, or calcium hydroxide can be used to facilitate amide bond formation.

- Organic bases like tetramethylammonium hydroxide or tetrabutylammonium hydroxide (TBAH) have also been reported as catalysts to enhance reaction efficiency.

- Reaction temperatures typically range from ambient up to 85°C depending on the catalyst and solvent system.

Purification and Characterization

After reaction completion, the crude product is isolated by filtration or extraction, washed to remove impurities, and dried under reduced pressure.

- Recrystallization from solvents such as toluene or ethyl acetate is common to achieve high purity.

- Characterization data from related compounds indicate molecular weights consistent with the target compound (molecular weight ~266.27 g/mol).

- Analytical methods include NMR spectroscopy, mass spectrometry, and HPLC to confirm structure and purity.

Summary Table of Preparation Methods

Research Findings and Optimization Notes

- The use of mild oxidizing agents and controlled temperature prevents degradation of sensitive functional groups such as the nitro and fluoro substituents.

- The choice of catalyst/base and reaction temperature significantly influences the yield and purity of the amide formation step.

- Reuse of catalyst filtrate after concentration under reduced pressure has been demonstrated for related compounds, improving sustainability of the process.

- The final product’s crystalline form and purity are critical for its application in medicinal chemistry, necessitating careful purification protocols.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-fluoro-4-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic conditions.

Major Products

Reduction: N-cyclohexyl-2-amino-4-nitrobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Hydrolysis: Cyclohexylamine and 2-fluoro-4-nitrobenzoic acid.

Scientific Research Applications

N-cyclohexyl-2-fluoro-4-nitrobenzamide is utilized in several scientific research fields:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-fluoro-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom enhances the compound’s stability and bioavailability, while the cyclohexyl group influences its lipophilicity and membrane permeability .

Comparison with Similar Compounds

Positional Isomers of Nitro and Fluoro Substituents

The position of substituents on the benzamide ring significantly impacts physicochemical properties. Key isomers include:

The 3-fluoro-4-nitro isomer may display altered steric interactions due to proximity between the fluorine and amide groups .

Variations in Amide Substituents

Replacing the cyclohexyl group with smaller or bulkier substituents alters solubility and steric hindrance:

Structural Analogues with Modified Aromatic Cores

- N-Cyclohexyl-2-fluorobenzamide: Removal of the nitro group (present in the target compound) reduces electron-withdrawing effects, likely decreasing stability in acidic conditions but improving solubility in nonpolar solvents .

- N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide: Substitution with methoxy and methyl groups introduces electron-donating effects, contrasting with the electron-deficient aromatic system in the target compound.

Research Findings and Implications

Crystallographic Insights

- N-Cyclohexyl-2-fluorobenzamide: X-ray diffraction studies reveal planar amide linkages and hydrogen-bonding networks, which stabilize the crystal lattice. The absence of a nitro group in this analog results in less pronounced π-π stacking interactions compared to nitro-substituted derivatives .

- N,N-Dicyclohexyl-4-nitrobenzamide : Crystallographic data indicate distorted tetrahedral geometry around the amide nitrogen due to steric strain from dual cyclohexyl groups. This distortion may hinder enzymatic interactions in biological applications .

Biological Activity

N-cyclohexyl-2-fluoro-4-nitrobenzamide is a chemical compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a nitro group, a fluorine atom, and a cyclohexyl moiety, which contribute to its unique properties. The presence of these functional groups influences the compound's biological interactions and mechanisms of action.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:

- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, potentially leading to cell death or inhibition of growth in pathogens.

- Fluorine Atom : Enhances the compound's stability and bioavailability, which is crucial for effective therapeutic action.

- Cyclohexyl Group : Influences lipophilicity and membrane permeability, facilitating the compound's entry into cells.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, including those resistant to conventional antibiotics.

Table 1: Antimicrobial Activity Against Various Strains

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 μg/mL |

| Staphylococcus aureus | 16 μg/mL |

| Mycobacterium tuberculosis | 4 μg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, especially in the context of rising antibiotic resistance .

Anticancer Activity

In vitro studies have assessed the anticancer potential of this compound against several tumor cell lines. The compound demonstrated varying degrees of cytotoxicity:

Table 2: Cytotoxic Effects on Tumor Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

While some studies reported no significant inhibitory effects against specific tumor cell lines, others indicated moderate cytotoxicity, suggesting that further optimization could enhance its anticancer properties .

Case Studies

- Study on Antimycobacterial Activity : A recent study evaluated the antitubercular activity of derivatives related to this compound. The most potent derivative exhibited an MIC of 4 μg/mL against M. tuberculosis, indicating strong potential for further development as an antitubercular agent .

- Safety Profile Assessment : In another investigation, the safety profile of this compound was assessed using Vero cell lines. The compound exhibited a good safety profile with minimal cytotoxic effects at therapeutic concentrations, making it a promising candidate for drug development .

Q & A

Q. What are the established synthetic routes for N-cyclohexyl-2-fluoro-4-nitrobenzamide, and how do reaction conditions influence product purity?

The synthesis typically involves amidation of 2-fluoro-4-nitrobenzoic acid with cyclohexylamine, using coupling agents like EDCI or HOBt in anhydrous solvents (e.g., DCM or THF). Key factors include:

- Temperature : Maintain 0–5°C during coupling to minimize side reactions (e.g., nitro group reduction).

- Solvent choice : Polar aprotic solvents improve reagent solubility and reaction efficiency.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from unreacted starting materials or byproducts . Note: Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) and confirm purity using HPLC (>95% by area).

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- NMR : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) identifies key structural features:

- Aromatic protons (δ 7.8–8.2 ppm, split due to fluorine coupling).

- Cyclohexyl CH₂ groups (δ 1.2–1.8 ppm).

- X-ray crystallography : Resolves stereoelectronic effects (e.g., nitro group orientation) and confirms bond lengths/angles. Evidence from analogous nitrobenzamides shows orthorhombic crystal systems with P2₁2₁2₁ space groups .

- FT-IR : Confirms amide C=O stretch (~1650 cm⁻¹) and nitro group asymmetry (~1520 cm⁻¹).

Q. How can researchers assess the compound’s stability under varying storage conditions?

Conduct accelerated stability studies:

- Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; analyze degradation via HPLC.

- Photostability : Expose to UV light (λ = 254 nm) and monitor nitro group reduction or fluorobenzamide decomposition .

- Humidity : Store at 75% relative humidity; check for hydrolysis of the amide bond using LC-MS.

Advanced Research Questions

Q. How can conflicting data between computational modeling and experimental results (e.g., dipole moments, reactivity) be resolved?

- Computational validation : Compare DFT-calculated NMR chemical shifts (using B3LYP/6-311+G(d,p)) with experimental data. Adjust solvent models (e.g., PCM for DMSO) to improve correlation.

- Reactivity contradictions : Use kinetic studies (e.g., variable-temperature NMR) to probe reaction intermediates. For example, nitro group reduction pathways may diverge under catalytic vs. stoichiometric conditions .

Q. What strategies optimize regioselective functionalization of this compound for structure-activity relationship (SAR) studies?

- Directed ortho-metalation : Use LDA or TMPMgCl·LiCl to deprotonate the fluorine-adjacent position, enabling C–H functionalization (e.g., bromination for cross-coupling).

- Nitro group manipulation : Reduce to amine (H₂/Pd-C) for further derivatization (e.g., acylation or sulfonylation) .

- Fluorine displacement : Replace F with nucleophiles (e.g., –OH or –SH) under SNAr conditions (K₂CO₃, DMF, 100°C).

Q. What mechanistic insights explain unexpected byproducts during amidation or nitro group reactions?

- Side-reaction pathways :

- Nitro group reduction: Trace metals in solvents or reagents may catalyze premature reduction. Use chelating agents (EDTA) to suppress this.

- Cyclohexylamine oxidation: Under acidic conditions, the amine may form nitroxides; monitor via ESR spectroscopy .

- Mitigation : Optimize reaction stoichiometry (1.2 eq. coupling agent) and use inert atmospheres (N₂/Ar).

Q. How can researchers design experiments to evaluate the compound’s potential as a enzyme inhibitor or probe?

- Enzyme assays : Test against target enzymes (e.g., kinases or hydrolases) using fluorescence-based assays (IC₅₀ determination).

- Docking studies : Perform molecular docking (AutoDock Vina) to predict binding modes, prioritizing the nitro group’s electrostatic interactions with active-site residues .

- Competitive inhibition : Use Lineweaver-Burk plots to distinguish between competitive/non-competitive mechanisms.

Methodological Considerations

Q. What analytical workflows reconcile discrepancies between HPLC purity data and elemental analysis results?

- Cross-validation : Combine HPLC (for organic impurities) with ion chromatography (for inorganic salts) and CHNS analysis (for C/H/N/S content).

- Case example : If elemental analysis shows low nitrogen content despite >95% HPLC purity, suspect residual solvents (e.g., DMF) or hydration, and confirm via Karl Fischer titration .

Q. Which computational tools predict solubility and formulation challenges for this compound?

- Solubility parameters : Use Hansen solubility parameters (HSPiP software) to identify compatible excipients (e.g., PEG 400 for oral formulations).

- Polymorphism screening : Perform DSC and PXRD to detect crystalline vs. amorphous forms, which impact bioavailability .

Q. How can degradation products be identified and quantified during long-term stability studies?

- LC-HRMS : Use high-resolution mass spectrometry to identify fragments (e.g., nitro → amine reduction products).

- Stability-indicating methods : Validate HPLC conditions to separate degradation peaks (e.g., 0.1% TFA in water/acetonitrile gradient) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.